Product packaging for Dehydrodeoxysepiapterin(Cat. No.:CAS No. 71014-28-3)

Dehydrodeoxysepiapterin

Cat. No.: B1494776
CAS No.: 71014-28-3
M. Wt: 219.2 g/mol
InChI Key: GPMJRCSEEHRFIW-UHFFFAOYSA-N
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Description

Dehydrodeoxysepiapterin (CAS 71014-28-3), with the molecular formula C9H9N5O2 and a molecular weight of 219.20 g/mol, is a chemically defined pterin compound also known as 2-Amino-6-propionylpteridin-4(1H)-one and 6-Propionylpterin . This compound is professionally characterized and serves as a critical reference standard in pharmaceutical research and development . Its primary research application is as an impurity and analytical standard for the active pharmaceutical ingredient (API) Sepiapterin . Sepiapterin is an FDA-approved medication used to treat phenylketonuria (PKU) by acting as a precursor to the essential cofactor tetrahydrobiopterin (BH4) . As such, this compound is indispensable for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides traceability and compliance with stringent regulatory guidelines, including those of the USP and EP, ensuring the quality, safety, and efficacy of the final pharmaceutical product . By utilizing this well-characterized impurity standard, researchers can accurately identify, quantify, and control the quality of Sepiapterin batches, which is crucial for ANDA submissions and commercial production . This product is intended for Research Use Only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N5O2 B1494776 Dehydrodeoxysepiapterin CAS No. 71014-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-propanoyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h3H,2H2,1H3,(H3,10,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJRCSEEHRFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C2C(=N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555146
Record name 2-Amino-6-propanoylpteridin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID00555146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71014-28-3
Record name 6-Propionylpterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071014283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-propanoylpteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PROPIONYLPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RYK5TF4D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Dehydrodeoxysepiapterin Biosynthesis Pathways and Enzymology

Elucidation of Dehydrodeoxysepiapterin Precursors and Intermediate Metabolites

The biosynthesis of this compound is intrinsically linked to the de novo pathway of tetrahydrobiopterin (B1682763) synthesis, which commences with guanosine (B1672433) triphosphate (GTP). The primary precursor to the pterin (B48896) core of this compound is 7,8-dihydroneopterin (B1664191) triphosphate, which is synthesized from GTP.

The key intermediate that serves as the branch point for the formation of various pteridines, including the inferred precursor to this compound, is 6-pyruvoyltetrahydropterin . This unstable intermediate is formed from 7,8-dihydroneopterin triphosphate. While the direct precursor to this compound is not definitively established, it is hypothesized to be a derivative of 6-pyruvoyltetrahydropterin or a closely related pterin intermediate. The structural similarity of this compound (6-propionylpterin) to 6-pyruvoyltetrahydropterin suggests a direct metabolic relationship.

Characterization of Enzymes Catalyzing this compound Formation

The formation of this compound is attributed to the actions of enzymes primarily involved in the tetrahydrobiopterin biosynthesis pathway, namely 6-pyruvoyltetrahydropterin synthase and sepiapterin (B94604) reductase.

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of the enzymes implicated in this compound formation is regulated at the genetic level. The key genes are:

PTS Gene : This gene encodes for 6-pyruvoyltetrahydropterin synthase (PTPS). Mutations in the PTS gene can lead to a deficiency in this enzyme, disrupting the entire downstream pathway. wikipedia.orgwikipedia.orgmedlineplus.govmetabolicsupportuk.orgmyriad.com More than 45 mutations in the PTS gene have been identified as causes of tetrahydrobiopterin deficiency. medlineplus.gov These mutations typically involve single amino acid changes, insertions, or deletions that significantly reduce or eliminate enzyme activity. medlineplus.gov

SPR Gene : This gene encodes for sepiapterin reductase (SPR). wikipedia.orgmedlineplus.govgenecards.org Mutations in the SPR gene are known to cause sepiapterin reductase deficiency, a rare autosomal recessive disorder. wikipedia.orghandwiki.org The expression of these genes is crucial for maintaining the flux of pterin metabolism. Upregulation of both PTS and SPR has been observed under conditions of oxidative stress, suggesting a responsive regulatory network. taylorandfrancis.com

Enzymatic Reaction Mechanisms and Kinetics

6-Pyruvoyltetrahydropterin Synthase (PTPS):

PTPS catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. wikipedia.orgnih.gov This reaction involves the elimination of the triphosphate group, a stereospecific reduction, oxidation of side-chain hydroxyl groups, and an internal base-catalyzed hydrogen transfer. wikipedia.org The enzyme's active site contains a catalytic triad (B1167595) of Cys42, His89, and Asp88, which is involved in the deprotonation of the substrate's side-chain carbons. nih.gov It is plausible that a side reaction or incomplete catalysis by PTPS could yield a precursor that is subsequently converted to this compound.

Sepiapterin Reductase (SPR):

SPR is an NADPH-dependent aldo-keto reductase that catalyzes the reduction of various carbonyl compounds. wikipedia.orghandwiki.orgembopress.org While its primary role in the BH4 pathway is the reduction of sepiapterin and 6-pyruvoyltetrahydropterin, it exhibits broad substrate specificity. embopress.orgnih.gov SPR can act on a variety of non-pteridine derivatives, including quinones, vicinal dicarbonyls, monoaldehydes, and monoketones. nih.gov This substrate promiscuity strongly suggests that SPR could catalyze the reduction of a 6-propionyl-like pterin precursor to form this compound. The catalytic mechanism involves a proton transfer from Tyr171 to the substrate's carbonyl group. nih.gov

EnzymeSubstrate(s)Product(s)Kinetic Parameters
6-Pyruvoyltetrahydropterin Synthase (PTPS) 7,8-Dihydroneopterin triphosphate6-Pyruvoyltetrahydropterin, TriphosphateK_M = 8.1 µM; V_max_ = 120 nmol/min/mg wikipedia.org
Sepiapterin Reductase (SPR) Sepiapterin, 6-Pyruvoyltetrahydropterin, various carbonylsL-erythro-7,8-Dihydrobiopterin, Tetrahydrobiopterin, corresponding alcoholsK_M_ = 14.3 µM (for sepiapterin); k_cat_ = 1.1 s⁻¹ (for sepiapterin) researchgate.net

Structural Biology of this compound Biosynthetic Enzymes

6-Pyruvoyltetrahydropterin Synthase (PTPS):

Human PTPS is a hexameric enzyme with D3 symmetry, composed of identical subunits that form a 12-stranded antiparallel β-barrel. wikipedia.orgwikipedia.org The crystal structure reveals that each active site is located at the interface of three monomers. wikipedia.orguzh.ch A key feature of the active site is a Zn(II) ion coordinated by three histidine residues, which is essential for enzymatic activity. nih.gov This intricate structure is crucial for the precise chemical transformations it catalyzes.

Sepiapterin Reductase (SPR):

The crystal structure of mouse sepiapterin reductase has been determined at a resolution of 1.25 Å. embopress.orgnih.govresearchgate.net It exists as a homodimer with a single-domain α/β-fold. embopress.orgnih.gov Each subunit contains a specific aspartate residue (Asp258) that anchors the pterin substrate, positioning its side chain for reduction by NADPH. embopress.orgnih.gov The active site cavity is largely hydrophobic, accommodating a range of substrates. embopress.org The crystal structure of human SPR in complex with various ligands has also been elucidated, providing insights into its inhibition and broad substrate specificity. rcsb.orgthesgc.org

EnzymePDB IDOrganismResolution (Å)Key Structural Features
Human Sepiapterin Reductase 4HWKHomo sapiens2.40Homodimer, α/β-fold, NADP+ binding domain rcsb.org
Mouse Sepiapterin Reductase 1SEPMus musculus1.25Homodimer, central four-helix bundle, pterin binding site with Asp258 embopress.orgnih.govresearchgate.net

Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated as part of the broader control of the tetrahydrobiopterin pathway.

Transcriptional and Post-Translational Control Mechanisms

The primary point of regulation for the entire BH4 pathway is the enzyme GTP cyclohydrolase I (GCH1), which catalyzes the first committed step. The expression of GCH1 is subject to feedback inhibition by BH4 and is stimulated by phenylalanine. While this provides an overarching control, the enzymes more directly involved in this compound formation are also subject to regulation.

The expression of both the PTS and SPR genes can be upregulated in response to cellular signals such as oxidative stress. taylorandfrancis.com This suggests a transcriptional control mechanism that allows for increased production of pterin compounds when needed.

Post-translational modifications also play a role in regulating enzyme activity. For instance, in vitro phosphorylation of Ser-213 in sepiapterin reductase by CaMK2 has been studied, although it does not appear to alter the enzyme's kinetic parameters. abcam.comuniprot.org Further research is needed to fully elucidate the post-translational modifications that may influence the activity and potential for side-product formation of these enzymes. Additionally, sepiapterin reductase activity can be inhibited by neurotransmitters such as N-acetyl serotonin (B10506), suggesting a potential feedback regulatory loop. nih.gov

Information regarding the biosynthesis of this compound is not available in the current scientific literature.

Following a comprehensive review of established biochemical pathways and scientific databases, there is no available information detailing the biosynthesis or enzymology of the chemical compound "this compound." This compound is recognized as a synthetic pterin derivative and is listed as an impurity related to the synthetic production of Sapropterin, a pharmaceutical form of tetrahydrobiopterin. However, it is not identified as a natural intermediate or product within the well-characterized de novo or salvage pathways of pterin biosynthesis.

The established pathways for the synthesis of crucial pterins like tetrahydrobiopterin (BH4) involve a series of enzymatic steps starting from guanosine triphosphate (GTP). These pathways are tightly regulated, and their intermediates, such as 7,8-dihydroneopterin triphosphate and 6-pyruvoyltetrahydropterin, have been extensively studied. This compound does not appear as a component of these biological processes.

Consequently, it is not possible to provide an article based on the requested outline focusing on the biosynthesis, allosteric regulation, feedback inhibition, or interplay with the cellular redox state specifically for this compound, as these biological regulatory mechanisms are contingent on a compound being part of a natural metabolic pathway.

Allosteric Regulation and Feedback Inhibition in Pterin Pathways

While specific information on this compound is unavailable, the broader pterin biosynthesis pathway is subject to sophisticated regulation. The primary control point is the enzyme GTP cyclohydrolase I (GTPCH), which catalyzes the first committed step in the de novo synthesis of tetrahydrobiopterin.

GTPCH activity is modulated by a key allosteric mechanism involving the GTP cyclohydrolase feedback regulatory protein (GFRP). In the presence of the final product of the pathway, tetrahydrobiopterin (BH4), GFRP binds to GTPCH and inhibits its enzymatic activity. This feedback inhibition prevents the overproduction of BH4. Conversely, the amino acid L-phenylalanine can bind to the GTPCH-GFRP complex, causing a conformational change that reverses the inhibition by BH4 and stimulates GTPCH activity. This feed-forward mechanism ensures that sufficient BH4 is produced to support the function of phenylalanine hydroxylase, the enzyme responsible for metabolizing phenylalanine.

Table 1: Key Regulatory Proteins in Tetrahydrobiopterin Biosynthesis

ProteinFunctionRegulatory Mechanism
GTP cyclohydrolase I (GTPCH) Catalyzes the first step in BH4 biosynthesis.Rate-limiting enzyme.
GTP cyclohydrolase feedback regulatory protein (GFRP) Binds to GTPCH to modulate its activity.Mediates feedback inhibition by BH4 and feed-forward activation by L-phenylalanine.

Interplay with Cellular Redox State

The cellular redox environment plays a critical role in maintaining the function of the pterin pathway. The essential cofactor, tetrahydrobiopterin, is a chemically reduced pterin and is highly susceptible to oxidation. The oxidation of BH4 to dihydrobiopterin (BH2) renders it inactive as a cofactor for enzymes such as the aromatic amino acid hydroxylases and nitric oxide synthases.

The regeneration of BH4 from its oxidized form is crucial and is dependent on the cellular redox state, particularly the availability of reducing equivalents like NADPH. Enzymes such as dihydrofolate reductase can reduce BH2 back to BH4, thus maintaining the active cofactor pool. Furthermore, the activity of enzymes within the pterin pathway, such as sepiapterin reductase, is also dependent on the cellular redox environment and the availability of NADPH. Oxidative stress can, therefore, disrupt pterin metabolism by depleting BH4 levels, leading to the "uncoupling" of enzymes like nitric oxide synthase and contributing to cellular dysfunction.

Dehydrodeoxysepiapterin Catabolism and Degradation Pathways

Identification of Dehydrodeoxysepiapterin Degradation Products

Direct degradation products of this compound have not been extensively characterized in the scientific literature. However, studies on the catabolism of the related compound, sepiapterin (B94604), by microorganisms provide valuable clues. For instance, research on Bacillus subtilis has identified a specific catabolite of sepiapterin.

In a study investigating the metabolic fate of sepiapterin in Bacillus subtilis, a distinct blue fluorescent compound was isolated and identified as a degradation product. Through spectroscopic and degradation studies, this catabolite was determined to be 2-amino-6-(1-carboxyethoxy)-4(3H)-pteridinone . nih.gov The stereochemical configuration of the side chain in this product was found to be the same as in the parent sepiapterin molecule, suggesting a rearrangement of the side chain during the catabolic process. nih.gov

Given the structural similarity between sepiapterin and this compound, it is plausible that analogous degradation products could be formed from this compound under similar biological conditions. Further research involving forced degradation studies and analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to definitively identify the degradation products of this compound.

Table 1: Identified Degradation Product of a Related Pteridine (B1203161)

Parent Compound Degrading Organism Identified Degradation Product

Characterization of Enzymes Involved in this compound Catabolism

Specific enzymes that directly catabolize this compound have not been identified. However, the metabolism of sepiapterin to form tetrahydrobiopterin (B1682763) (BH4), a vital enzymatic cofactor, is well-characterized and involves key enzymes that could potentially act on this compound. This metabolic conversion is often referred to as a salvage pathway for BH4 synthesis.

The primary enzymes involved in the metabolism of sepiapterin are:

Sepiapterin Reductase (SR) : This enzyme catalyzes the reduction of sepiapterin.

Dihydrofolate Reductase (DHFR) : Following the action of SR, DHFR is involved in the subsequent reduction to form BH4. drugbank.comhmdb.ca

In humans, sepiapterin is extensively metabolized by these reductases to form the pharmacologically active metabolite, tetrahydrobiopterin. drugbank.com It is conceivable that this compound, being a pterin (B48896) derivative, could also serve as a substrate for these or other reductases and oxidases present in various tissues. The broader family of pterin-metabolizing enzymes, such as pterin deaminase, which has been identified in rat liver, could also play a role in the degradation of pteridine compounds, though their specificity for this compound is unknown.

Table 2: Key Enzymes in the Metabolism of a Related Pteridine

Enzyme Action on Sepiapterin Potential Relevance to this compound
Sepiapterin Reductase (SR) Reduction of sepiapterin as part of the BH4 salvage pathway. drugbank.comhmdb.ca May potentially recognize and reduce this compound.

Molecular Mechanisms of this compound Turnover

The molecular mechanisms governing the turnover of this compound are likely to be similar to those of other pteridine compounds. The pteridine ring system is susceptible to a variety of chemical transformations that can lead to its degradation.

Key molecular mechanisms that may be involved in this compound turnover include:

Oxidation : The pteridine ring is prone to oxidation, which can be a primary step in its degradation. This can lead to the formation of more polar and easily excretable compounds. The metabolism of tetrahydrobiopterin, for instance, involves its oxidation. drugbank.com

Ring Opening : Under certain conditions, such as changes in pH, the pteridine ring structure can undergo cleavage. Spectroscopic investigations of other 8-alkyl-substituted pterins have shown complex patterns of oxidation and ring-opening reactions in basic conditions. nih.gov

Enzymatic Conversion : As discussed, enzymes like reductases could modify the side chains or the pteridine core of this compound, initiating its turnover. The conversion of sepiapterin to 2-amino-6-(1-carboxyethoxy)-4(3H)-pteridinone by Bacillus subtilis involves an enzymatic rearrangement of the side chain. nih.gov

Biochemical Roles and Metabolic Interconnections of Dehydrodeoxysepiapterin

Dehydrodeoxysepiapterin as an Intermediate in Pterin (B48896) Biogenesis

Pterin biogenesis is a fundamental metabolic process responsible for the synthesis of several critical enzyme cofactors. This compound emerges as an intermediate in these pathways, linking the metabolism of precursor molecules to the formation of functional cofactors like tetrahydrobiopterin (B1682763) (BH4).

Linkages to Tetrahydrobiopterin (BH4) Metabolism

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylases and all isoforms of nitric oxide synthase. mdpi.comresearchgate.net The intracellular concentration of BH4 is carefully regulated through a balance of de novo synthesis, recycling, and salvage pathways. mdpi.comnih.gov The de novo pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through the intermediates 7,8-dihydroneopterin (B1664191) triphosphate and 6-pyruvoyltetrahydropterin. mdpi.comportlandpress.com

This compound is understood to be positioned within the alternative or salvage pathways of BH4 synthesis. In situations where the primary de novo pathway is compromised, such as in deficiencies of the enzyme sepiapterin (B94604) reductase (SR), the cell utilizes these alternative routes to produce BH4. nih.govportlandpress.com Intermediates from the de novo pathway can be shunted into this salvage pathway, where they are converted into compounds like sepiapterin, which is then further metabolized to BH4. mdpi.comresearchgate.net It is in this context, as a derivative or closely related molecule to other pterin intermediates, that this compound is involved.

Relationship with Neopterin (B1670844) and Biopterin Pathways

The metabolism of pterins is characterized by a web of interconnected pathways producing various molecules, including neopterin and biopterin. Neopterin is a well-established marker of cellular immune system activation and is formed from 7,8-dihydroneopterin triphosphate, an early intermediate in the BH4 synthesis pathway. mdpi.com Biopterin is the fully oxidized and stable form of BH4. researchgate.net

The formation of this compound is linked to these pathways as it arises from the same pool of pterin precursors. During inflammatory responses, the enzyme GTP cyclohydrolase I (GTPCH), which initiates the pathway, is significantly upregulated. However, downstream enzymes may not see a corresponding increase in activity, leading to an accumulation of neopterin. mdpi.com This alteration in metabolic flux can influence the availability of substrates for the salvage pathways, thereby affecting the formation of intermediates like this compound and its subsequent conversion products. The balance between the neopterin and biopterin branches of the pathway is thus crucial in determining the metabolic fate of pterin precursors.

This compound's Involvement in Specific Biochemical Reactions

The primary biochemical role of this compound is defined by its participation in enzymatic reactions within the pterin metabolic network. It serves as a substrate for specific enzymes that modify its structure, continuing the cascade toward the synthesis of functional cofactors.

Cofactor or Cosubstrate Activities in Enzymatic Processes

While BH4 is the well-established cofactor for enzymes like aromatic amino acid hydroxylases and nitric oxide synthases, intermediates in its synthesis pathway, such as this compound, primarily function as substrates rather than as direct cofactors for other enzymatic systems. nih.govnih.gov Their role is transient, existing to be acted upon by subsequent enzymes in the metabolic chain. The chemical structure of these intermediates is progressively modified through a series of enzymatic steps, including reductions and isomerizations, to ultimately yield the final, active cofactor. researchgate.net

Interactions with Other Metabolites and Cofactors

The metabolism of this compound is intrinsically linked with other key cellular metabolites and cofactors, particularly NADPH. The enzymes involved in the pterin salvage pathway, such as reductases, are dependent on NADPH as a reducing agent. nih.gov For instance, the conversion of sepiapterin to 7,8-dihydrobiopterin and the subsequent reduction to BH4 by dihydrofolate reductase (DHFR) are NADPH-dependent reactions. portlandpress.comresearchgate.net Therefore, the cellular redox state and the availability of NADPH can directly influence the flux through this pathway and the processing of intermediates like this compound. This highlights the integration of pterin metabolism with the broader cellular metabolic state, including pentose phosphate pathway activity, which is a major source of NADPH.

Contributions of this compound to Cellular Homeostasis Mechanisms

The synthesis of BH4 is critical for cellular homeostasis, and as an intermediate in this process, this compound contributes indirectly to this maintenance. bmbreports.org A balanced interplay between BH4 synthesis, regeneration, and utilization is essential for cellular fate. nih.gov BH4 is not only a vital enzyme cofactor but also acts as an intracellular antioxidant. bmbreports.org

Role in Maintaining Pterin Pool Dynamics

The de novo pathway involves three primary enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR). nih.govnih.govresearchgate.net GCH1 catalyzes the initial and rate-limiting step, converting GTP to 7,8-dihydroneopterin triphosphate. portlandpress.com Subsequently, PTPS acts on this intermediate to produce 6-pyruvoyltetrahydropterin, which is then a substrate for the formation of this compound. Finally, sepiapterin reductase catalyzes the reduction of this compound to yield tetrahydrobiopterin. nih.govrcsb.org

The cellular pterin pool is a dynamic system, and the levels of this compound are tightly regulated to ensure a steady supply of BH4. In addition to the de novo pathway, a salvage pathway can also contribute to BH4 synthesis, utilizing sepiapterin as a precursor. nih.govmdpi.com While distinct, these pathways are interconnected, and the intermediates of one can influence the other, highlighting the complexity of pterin pool regulation.

The table below summarizes the key enzymes involved in the de novo synthesis of tetrahydrobiopterin, the pathway in which this compound is a critical intermediate.

EnzymeGeneFunction in BH4 Synthesis
GTP cyclohydrolase I (GCH1) GCH1Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govportlandpress.com
6-pyruvoyltetrahydropterin synthase (PTPS) PTSConverts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.govresearchgate.net
Sepiapterin reductase (SR) SPRReduces this compound to tetrahydrobiopterin. nih.govrcsb.org

This table outlines the principal enzymes of the de novo BH4 synthesis pathway and their respective roles.

Influence on Related Metabolic Fluxes

The metabolic role of this compound extends beyond maintaining the pterin pool; it directly influences the metabolic flux of several critical pathways that are dependent on tetrahydrobiopterin (BH4). As an essential cofactor, BH4 is required by a family of enzymes known as aromatic amino acid hydroxylases. nih.govnih.gov These enzymes are responsible for the rate-limiting steps in the synthesis of several key neurotransmitters.

Specifically, BH4 is a cofactor for:

Phenylalanine hydroxylase (PAH) , which converts phenylalanine to tyrosine. wikipedia.orgresearchgate.net

Tyrosine hydroxylase (TH) , which is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgresearchgate.net

Tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the synthesis of serotonin (B10506). wikipedia.orgresearchgate.net

Therefore, the availability of this compound, as a precursor to BH4, can significantly impact the rate of synthesis of these neurotransmitters. A disruption in the formation of this compound can lead to a deficiency in BH4, which in turn can impair the function of these hydroxylases, resulting in reduced production of dopamine and serotonin. nih.gov

Furthermore, BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS) , the enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. wikipedia.org Consequently, the metabolic flux through the nitric oxide pathway is also indirectly influenced by the availability of this compound.

The following table illustrates the key metabolic pathways that are dependent on the availability of BH4, and thus are influenced by the metabolism of this compound.

Metabolic PathwayKey Enzyme(s)Essential Product(s)
Catecholamine Synthesis Tyrosine hydroxylase (TH)Dopamine, Norepinephrine, Epinephrine nih.gov
Serotonin Synthesis Tryptophan hydroxylase (TPH)Serotonin frontiersin.org
Nitric Oxide Synthesis Nitric oxide synthase (NOS)Nitric Oxide (NO)
Phenylalanine Metabolism Phenylalanine hydroxylase (PAH)Tyrosine

This table highlights the major metabolic pathways reliant on BH4, illustrating the downstream effects of this compound metabolism.

Methodological Approaches in Dehydrodeoxysepiapterin Research

Advanced Analytical Techniques for Dehydrodeoxysepiapterin Quantification

Accurate quantification of this compound and related pteridines is fundamental to understanding their roles in biological systems. Due to their low concentrations and susceptibility to oxidation, highly sensitive and selective analytical methods are required. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for the quantification of pteridines, including precursors related to this compound. ub.edunih.govnih.gov The intrinsic fluorescence of many pteridine (B1203161) compounds allows for high sensitivity and selectivity, which is crucial when analyzing complex biological matrices like plasma or tissue extracts. ub.edunih.gov

The methodology involves separating the compounds on a reversed-phase HPLC column (such as a C18 column) and then detecting them as they elute using a fluorescence detector set to specific excitation and emission wavelengths. nih.govscience.govmdpi.com Compared to standard UV detection, FLD offers enhanced sensitivity and can minimize interference from other non-fluorescent compounds present in the sample. ub.edunih.gov The selection of appropriate excitation and emission wavelengths is critical for achieving optimal selectivity for the target analyte. science.gov This method has proven to be reproducible and suitable for quantifying various compounds in biological samples. nih.govscience.gov

Table 1: HPLC-FLD Method Parameters for Pteridine Analysis This table is illustrative and compiles typical parameters found in the literature for related compounds.

Parameter Value/Description Source
Column C18 Reversed-Phase mdpi.com
Mobile Phase Gradient elution with acetonitrile (B52724) and aqueous buffer nih.gov
Detection Fluorescence Detector (FLD) ub.edu
Excitation λ ~280 nm (typical for related compounds) nih.gov
Emission λ ~310-425 nm (typical for related compounds) nih.govscience.gov
Advantage High sensitivity and selectivity ub.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the analysis of endogenous compounds like this compound and its derivatives. rsc.org This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.orgnih.gov LC-MS/MS methods have been developed for the direct quantification of sepiapterin (B94604) and tetrahydrobiopterin (B1682763) (BH4) in human plasma and cerebrospinal fluid (CSF). nih.govnih.govresearchgate.net

A significant challenge in quantifying these analytes is their instability and propensity for oxidation. nih.gov To counteract this, sample preparation often involves the addition of antioxidants, such as ascorbic acid, to stabilize the compounds. nih.govresearchgate.net The use of stable isotope-labeled internal standards is also a common practice to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. researchgate.netnih.gov These methods can achieve a linear working range suitable for clinical and research applications, for instance, from 0.75 to 500 ng/ml for sepiapterin in plasma. nih.govresearchgate.net The fast analysis time, often around 10 minutes, makes it suitable for screening purposes. researchgate.net

Table 2: Key Features of LC-MS/MS for Sepiapterin Quantification

Feature Description Source
Technique Liquid Chromatography-Tandem Mass Spectrometry nih.govnih.gov
Sample Matrix Human Plasma, Cerebrospinal Fluid (CSF) nih.govresearchgate.net
Stabilization Addition of antioxidants (e.g., 10% ascorbic acid) nih.govresearchgate.net
Internal Standards Labeled stable isotopes researchgate.net
Calibration Range e.g., 0.75-500 ng/ml for sepiapterin nih.govresearchgate.net
Analysis Time ~10 minutes researchgate.net
Advantage High accuracy, sensitivity, and specificity rsc.org

Capillary electrophoresis (CE) offers an alternative approach for the analysis of charged molecules. nih.gov In CE, separation is based on the differential migration of ions in an electric field within a narrow capillary, which depends on their charge, size, and the viscosity of the medium. nih.gov Capillary Zone Electrophoresis (CZE), the most common form of CE, is well-suited for separating small molecules. nih.gov

While less common than HPLC for pteridine analysis, CE provides high separation efficiency and requires minimal sample volumes. mdpi.com The technique can be coupled with mass spectrometry (CE-MS), combining the high-efficiency separation of CE with the sensitive and selective detection of MS, making it suitable for analyzing complex biological samples. mdpi.com The development of a CE-MS method would involve optimizing parameters such as the background electrolyte and sheath liquid to achieve separation and ionization of target analytes like this compound. mdpi.com

Isotopic Tracing and Metabolic Flux Analysis of this compound Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. nih.govmusechem.com By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into cells or organisms, researchers can follow the transformation of these molecules through metabolic pathways. nih.govchemicalsknowledgehub.com This approach is invaluable for elucidating the interconnected pathways of tetrahydrobiopterin (BH4) biosynthesis, including the de novo and salvage pathways where this compound is an intermediate. nih.govresearchgate.net

When a labeled precursor is introduced, the label is incorporated into downstream metabolites. By analyzing the distribution of the isotope in various molecules using mass spectrometry or NMR, the flow of atoms through the network, known as metabolic flux, can be quantified. nih.gov This allows for a dynamic understanding of metabolic networks that cannot be achieved by measuring metabolite concentrations alone. nih.gov For instance, isotopic labeling can differentiate between the de novo synthesis of BH4 from GTP and its production via the salvage pathway from sepiapterin, providing insights into the regulation and relative contributions of each pathway under different physiological conditions. nih.govresearchgate.net

In Vitro Enzymatic Assays for this compound-Related Reactions

In vitro enzymatic assays are essential for characterizing the enzymes involved in this compound metabolism. databiotech.co.il These assays allow for the study of enzyme kinetics, substrate specificity, and inhibitor effects in a controlled environment, free from the complexities of a living cell. databiotech.co.il A key enzyme in the BH4 salvage pathway is sepiapterin reductase (SPR), which catalyzes the reduction of sepiapterin. nih.govresearchgate.net

A common method to assay SPR activity is to monitor the consumption of the cofactor NADPH spectrophotometrically, by observing the decrease in absorbance at 340 nm over time. nih.gov The products of the reaction can then be identified and quantified using HPLC. researchgate.net Such assays have been used to determine the kinetic parameters of human and mouse SPR, revealing a Michaelis constant (Km) for sepiapterin of 25.4 µM for the human enzyme. researchgate.net These in vitro systems are also crucial for screening potential inhibitors of enzymes in the pathway. researchgate.net For example, studies have shown that the drug sulfasalazine (B1682708) and its metabolite sulfapyridine (B1682706) are potent inhibitors of SPR. researchgate.net

Table 3: Kinetic Parameters of Human Sepiapterin Reductase (SPR)

Kinetic Parameter Value Source
Km (Sepiapterin) 25.4 µM researchgate.net
kcat 97.0 min⁻¹ researchgate.net
kcat/Km 3.8 min⁻¹ µM⁻¹ researchgate.net

Cell-Based and Organismal Models for this compound Pathway Studies

To understand the function and regulation of the this compound pathway in a physiological context, researchers utilize a variety of cell-based and organismal models. researchgate.net These models range from cultured human cells to genetically engineered animals and serve as invaluable tools for investigating metabolic pathways and the consequences of their disruption. researchgate.netgenestogenomes.org

Cell-based models, such as Chinese hamster ovary (CHO) cells or human cell lines like LUHMES, provide a simplified, manipulable system to study specific cellular processes. nih.govnih.gov For example, a CHO cell mutant lacking dihydrofolate reductase was instrumental in demonstrating the distinction between the de novo and salvage pathways for BH4 biosynthesis. nih.gov

Organismal models, such as the fruit fly (Drosophila melanogaster) and mice (Mus musculus), allow for the study of metabolic pathways at the whole-organism level. genestogenomes.orgijraset.com The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of animal models for metabolic diseases. mdpi.comfrontiersin.orgnih.gov Using CRISPR/Cas9, researchers can introduce specific mutations to inactivate genes encoding enzymes in the this compound pathway. mdpi.comfrontiersin.org For instance, a Pah-KO mouse model was generated by introducing an early stop codon, creating a complete loss of phenylalanine hydroxylase expression, which is critical for studying diseases related to BH4 metabolism. mdpi.com These models are essential for understanding the systemic effects of pathway dysregulation and for preclinical testing of potential therapeutic strategies. researchgate.net

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
Tetrahydrobiopterin BH4
Sepiapterin -
Dihydrobiopterin BH2
Guanosine (B1672433) triphosphate GTP
Phenylalanine Phe
Sulfasalazine -
Sulfapyridine -

Genetically Modified Organisms for Pathway Elucidation

Genetically modified organisms (GMOs) are invaluable tools for understanding the complex steps of metabolic pathways, including the biosynthesis of pteridines like this compound. By manipulating the genetic makeup of these organisms, scientists can identify the function of specific genes and the impact of their corresponding enzymes on the metabolic network.

Detailed research findings have particularly utilized the fruit fly, Drosophila melanogaster, and the bacterium, Escherichia coli, to unravel the intricacies of pteridine metabolism.

Drosophila melanogaster has a long history as a model organism in genetics, and its various eye-color mutants have been instrumental in dissecting the pteridine pathway. longdom.orgmdpi.com Studies on these mutants have helped to identify key enzymes and intermediate compounds. nih.govnih.gov For instance, the sepia mutant of Drosophila melanogaster was instrumental in identifying the enzyme PDA synthase, which is involved in the conversion of pyruvoyl-H4-pterin, a related pteridine compound. nih.gov The genetic tractability of Drosophila allows for targeted gene knockouts or overexpression studies to observe the resulting changes in the pteridine profile, which can provide insights into the synthesis and function of compounds like this compound. mdpi.comnih.gov

Escherichia coli serves as a microbial factory for the production and study of metabolic pathways. nih.govnih.gov Researchers have successfully engineered E. coli to produce pteridine precursors by introducing genes from other organisms. mdpi.com For example, co-expression of GTP cyclohydrolase I from cyanobacteria and human 6-pyruvoyltetrahydropterin synthase in E. coli has been shown to result in the production of sepiapterin, a closely related pteridine. nih.gov By creating specific gene knockouts in E. coli, such as those for enzymes like dihydrolipoyl dehydrogenase, researchers can create specific metabolic blocks to study the accumulation of intermediates and elucidate pathway steps. nih.gov

OrganismGenetic ModificationKey Findings in Pteridine Pathway Elucidation
Drosophila melanogasterEye-color mutants (e.g., sepia)Identification of key enzymes like PDA synthase and understanding of drosopterin (B13424490) synthesis. nih.gov
Escherichia coliCo-expression of heterologous genes (e.g., GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase)Production of pteridine precursors like sepiapterin, enabling pathway reconstruction. nih.gov
Escherichia coliGene knockouts (e.g., dhl-)Creation of metabolic blocks to study the accumulation of pathway intermediates. nih.gov

Cell Line Models for Metabolic Research

Cell line models offer a controlled in vitro environment to study the metabolism of specific compounds, including this compound, in a context that can mimic human physiology more closely than microbial or invertebrate models. researchgate.netnih.govplos.org These models are particularly useful for investigating the uptake, conversion, and effects of metabolites in different cell types.

Human hepatoma cell lines, such as HepG2 , are widely used in metabolic and toxicity studies due to their hepatic origin and retention of many liver-specific functions. cytion.comnih.govmdpi.comnih.gov Given the liver's central role in metabolism, HepG2 cells provide a relevant system for studying the enzymatic processing of pteridines. nih.gov Genetically modified HepG2 cells that express specific cytochrome P450 enzymes have been developed to enhance their metabolic competence for drug metabolism studies, a strategy that could be adapted for investigating the metabolism of this compound. nih.gov

Human embryonic kidney (HEK293 ) cells are another commonly used cell line in biomedical research. cytion.com Their high transfectability makes them an ideal tool for overexpressing specific enzymes involved in the pteridine pathway to study their function and the production of metabolites like this compound in a human cellular environment. sigmaaldrich.com

Cancer cell lines have also emerged as important models for studying metabolic reprogramming. researchgate.netnih.govplos.orgnih.govscispace.com Research has shown that cancer cells can exhibit altered metabolic pathways, and studying the metabolome of various cancer cell lines can reveal novel insights into metabolic regulation. researchgate.netnih.govnih.gov Profiling the metabolic activity of a large panel of cancer cell lines can help identify pathways that are particularly active and how they might be targeted. researchgate.netnih.govnih.gov

Cell LineOriginApplication in Metabolic Research
HepG2Human Hepatocellular CarcinomaStudying liver-specific metabolism and toxicity of compounds; can be genetically modified to express specific metabolic enzymes. cytion.comnih.govmdpi.com
HEK293Human Embryonic KidneyHigh-efficiency transient or stable expression of enzymes to study their function in a human cell context. cytion.comsigmaaldrich.com
Various Cancer Cell LinesMultiple Human CancersInvestigating metabolic reprogramming in disease states and identifying metabolic vulnerabilities. researchgate.netnih.govplos.orgnih.govscispace.com

Recombinant Protein Expression and Purification for Enzymological Studies

To perform detailed biochemical characterization of the enzymes involved in the this compound pathway, it is essential to obtain these proteins in a pure and active form. Recombinant protein expression and purification techniques are central to achieving this. elsevierpure.comnih.govrsc.org

The most common system for producing recombinant enzymes is Escherichia coli due to its rapid growth, high yield, and well-established genetic tools. prospecbio.comprospecbio.comnkmaxbio.com Genes encoding enzymes of interest, such as sepiapterin reductase, which is involved in the pteridine pathway, are cloned into expression vectors. prospecbio.comprospecbio.comnkmaxbio.commybiosource.com These vectors are then introduced into an E. coli host strain optimized for protein production. prospecbio.comprospecbio.comnkmaxbio.com Often, the recombinant protein is engineered to include an affinity tag, such as a polyhistidine (His-tag), which greatly simplifies the purification process. prospecbio.comnkmaxbio.com

The purification of the recombinant protein typically involves lysing the E. coli cells and then using chromatography techniques to separate the target protein from the host cell proteins. nih.gov For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is a highly effective method. amrita.edu The purity of the final protein preparation is assessed using techniques like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis), which separates proteins based on their molecular weight. prospecbio.comprospecbio.comnkmaxbio.com

Once a pure enzyme is obtained, its catalytic activity and kinetics can be studied in detail through various in vitro assays. elsevierpure.comnih.govrsc.orgnih.govscispace.comsemanticscholar.org These enzymological studies are crucial for understanding the specific role of each enzyme in the biosynthesis and conversion of this compound, including determining substrate specificity, reaction mechanisms, and identifying potential inhibitors. nih.govvirginia.edu

EnzymeExpression SystemPurification MethodMolecular Mass (Recombinant)Application
Human Sepiapterin ReductaseE. coliProprietary chromatographic techniques (His-tag)30.2 kDaEnzymological studies of pteridine metabolism. prospecbio.commybiosource.com
Mouse Sepiapterin ReductaseE. coliProprietary chromatographic techniques (His-tag)30.3 kDaBiochemical characterization and kinetic analysis. prospecbio.comnkmaxbio.com

Genetic and Molecular Factors Influencing Dehydrodeoxysepiapterin Metabolism

Genes Encoding Enzymes of Dehydrodeoxysepiapterin Biosynthesis and Catabolism

The biosynthesis and catabolism of this compound are integral to the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis. The primary enzyme is Sepiapterin (B94604) Reductase, encoded by the SPR gene. However, other enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies can also participate, particularly when the primary enzyme is deficient.

Biosynthesis: this compound is an intermediate in the synthesis of BH4 from 6-pyruvoyl-tetrahydropterin (PPH4). The key enzymes involved are:

Sepiapterin Reductase (SPR): Encoded by the SPR gene, this is the principal enzyme that catalyzes the final two reduction steps in the de novo synthesis of BH4. It reduces the carbonyl groups in the side chain of pteridine (B1203161) precursors. nih.govnih.gov

Aldose Reductase (AKR1B1): This enzyme can act on the precursors of BH4 and is considered part of an alternative pathway that can compensate for SPR deficiency. biorxiv.orgresearchgate.net

Carbonyl Reductase (CBR1): Like aldose reductase, CBR1 can participate in the reduction of PPH4, contributing to BH4 synthesis, especially in the absence of functional SPR. biorxiv.orgresearchgate.net

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): Also known as 3α-hydroxysteroid dehydrogenase type 3, AKR1C3 is involved in an alternative pathway for BH4 synthesis. Its concerted action with aldose reductase can efficiently produce BH4 from intermediates. biorxiv.org

Catabolism: The breakdown of this compound is effectively its conversion into downstream products in the BH4 pathway. The same set of enzymes is responsible for its further metabolism. In states of SPR deficiency, the accumulation of intermediates like sepiapterin occurs, which are then acted upon by enzymes such as dihydrofolate reductase (DHFR) in a salvage pathway to produce BH4. biorxiv.orgresearchgate.netresearchgate.net

Table 1: Key Genes and Enzymes in this compound Metabolism

Gene Enzyme Name Family/Superfamily Primary Role
SPR Sepiapterin Reductase Aldo-keto reductase (AKR) Primary enzyme in the final steps of tetrahydrobiopterin (BH4) de novo synthesis. nih.gov
AKR1B1 Aldose Reductase Aldo-keto reductase (AKR) Ancillary enzyme in an alternative BH4 synthesis pathway. biorxiv.orgresearchgate.net
CBR1 Carbonyl Reductase 1 Short-chain dehydrogenase/reductase (SDR) Ancillary enzyme in an alternative BH4 synthesis pathway. biorxiv.orgresearchgate.net

Functional Characterization of Genetic Variants Affecting this compound Pathways

Genetic variants in the genes encoding the enzymes of this compound metabolism can significantly impact their function, leading to metabolic disorders. The most well-characterized variants are found in the SPR gene.

Sepiapterin Reductase (SPR) Variants: Mutations in the SPR gene are the cause of Sepiapterin Reductase Deficiency (SRD), a rare autosomal recessive genetic disorder. nih.gov This condition leads to a deficiency of dopamine (B1211576) and serotonin (B10506) in the brain due to the lack of the essential cofactor BH4. researchgate.netnih.gov

Functional Impact: Most SPR mutations result in a sepiapterin reductase enzyme with severely reduced or completely absent function. researchgate.netnih.gov This includes missense mutations that change amino acids, nonsense mutations creating a shortened, nonfunctional enzyme, and mutations that alter how the gene's instructions are processed. researchgate.net A common mutation, Arg150Gly (R150G), prevents the production of any functional enzyme. researchgate.net Another identified variant, a heterozygous c.207C>G mutation, affects the binding of the cofactor NADPH, suggesting a pathogenic role. mdpi.com

Clinical Phenotypes:

Sepiapterin Reductase Deficiency (SRD): Caused by biallelic (both copies of the gene) mutations in SPR, leading to a severe enzyme shortage. researchgate.netbiorxiv.org It is characterized by progressive movement problems (dystonia), delayed motor skills, intellectual disability, and seizures. nih.govbiorxiv.org

Dopa-Responsive Dystonia (DRD): Can be caused by mutations in one or both copies of the SPR gene. researchgate.net This condition is generally less severe than SRD and is characterized by involuntary muscle contractions and tremors that typically respond to treatment with L-Dopa. nih.govresearchgate.net

AKR1C3 Variants: Over a dozen nonsynonymous single nucleotide polymorphisms (nsSNPs) have been identified in AKR1C3. researchgate.netnih.gov Functional analyses of the most common variants (H5Q, E77G, K104D, and R258C) showed that while they had negligible effects on steady-state kinetics for androgen metabolism, the K104D variant exhibited reduced thermal stability. researchgate.net However, this instability was mitigated by the presence of the NAD(P)+ cofactor. researchgate.net

CBR1 Variants: A notable polymorphism in CBR1 is V88I. Kinetic studies revealed that the CBR1 V88 and I88 isoforms have different maximal velocities for substrates like daunorubicin and prostaglandin E2. The V88I polymorphism also results in different binding affinities for the cofactor NADPH, indicating that this genetic variant has a significant functional impact on the enzyme's catalytic activity. biorxiv.orgamanote.com

AKR1B1 Variants: Genetic variants in AKR1B1 have been implicated in the development of diabetic complications. genecards.org The gene is also associated with various cancers, and its expression can be influenced by polymorphisms. youtube.comnih.gov

Table 2: Summary of Functional Genetic Variants

Gene Variant Type Functional Consequence Associated Phenotype/Disease
SPR Missense, Nonsense, Frameshift Reduced or absent enzyme function, leading to BH4 deficiency in the brain. researchgate.netnih.gov Sepiapterin Reductase Deficiency, Dopa-Responsive Dystonia. nih.govbiorxiv.org
AKR1C3 Nonsynonymous SNPs (e.g., K104D) Reduced thermal stability of the apoenzyme. researchgate.net Implicated in prostate cancer, breast cancer, and polycystic ovary syndrome. researchgate.net
CBR1 V88I Polymorphism Altered maximal velocity for substrates and different binding affinity for NADPH. biorxiv.orgamanote.com Potential implications for drug metabolism (e.g., doxorubicin) and prostaglandin catabolism. biorxiv.org

Transcriptional Regulation of this compound-Related Gene Expression

The expression of genes involved in this compound metabolism is controlled by a complex network of transcription factors and signaling pathways, allowing for tissue-specific and context-dependent regulation.

SPR Gene Regulation: The regulation of SPR is not fully elucidated, but studies have shown its expression can be modulated by immune signaling molecules. Lipopolysaccharide (LPS), a component of bacterial cell walls, has been shown to up-regulate SPR gene expression in certain neuronal cell lines. wikigenes.org Furthermore, the synergistic action of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) can enhance SPR activity in T-cells. wikigenes.org

AKR1C3 Gene Regulation: The AKR1C3 gene is subject to complex regulation by multiple transcription factors.

Sp1 and Sp3: The transcription factors Sp1 and Sp3 play a crucial role in the constitutive expression of the AKR1C3 gene by binding to GC-boxes in the promoter region. biorxiv.orgyoutube.com

Androgen Receptor (AR): Dihydrotestosterone (DHT) can induce the promoter activity of AKR1C3. The enzyme also functions as a coactivator of the AR, creating a feed-forward loop that can promote prostate cancer growth. researchgate.netnih.gov The full-length AR regulates AKR1C3 levels by binding to a distal enhancer region of the gene. nih.gov

NF-κB and STAT3: In hepatocellular carcinoma, a positive feedback loop exists where AKR1C3 activates the NF-κB and STAT3 signaling pathways. mdpi.combiorxiv.org In turn, STAT3 can directly bind to the AKR1C3 promoter to increase its transcription. mdpi.comamanote.com

CBR1 Gene Regulation: The primary transcriptional regulator of the CBR1 gene is the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netresearchgate.net Nrf2 is a key regulator of the adaptive response to oxidative stress. It binds to antioxidant response elements (AREs) in the CBR1 promoter to induce its expression. researchgate.net This induction can be triggered by compounds like butylated hydroxyanisole (BHA). researchgate.net The aryl hydrocarbon receptor (AHR) pathway also contributes to the transcriptional regulation of CBR1. medlineplus.gov

AKR1B1 Gene Regulation: The expression of AKR1B1 is regulated by several factors, including:

p53 Tumor Suppressor: The p53 protein represses the expression of AKR1B1 at the transcriptional level. Inactivation of the TP53 gene in breast cancer is correlated with enhanced AKR1B1 mRNA levels. nih.gov

Thyroid Hormone: The thyroid hormone T3, mediated by its receptor (TR), up-regulates AKR1B1 gene expression through a thyroid hormone response element (TRE) in the promoter. researchgate.net

Other Factors: Transcription factors such as cAMP-responsive element-binding protein (CREB) and nuclear factor of activated T-cells 5 (NFAT5) also regulate AKR1B1 expression. nih.gov

Epigenetic Modifiers and this compound Metabolism

Epigenetic modifications, including DNA methylation and histone modifications, provide an additional layer of regulatory control over the genes involved in this compound metabolism. These modifications can alter gene expression without changing the underlying DNA sequence.

SPR Gene: The expression of SPR is responsive to epigenetic-modifying drugs.

Histone Deacetylase (HDAC) Inhibitors: Treatment with HDAC inhibitors such as valproic acid, trichostatin A, and sodium butyrate leads to a strong up-regulation of SPR expression at both the gene and protein levels. nih.gov This suggests that histone acetylation, which generally leads to a more open chromatin structure and increased gene expression, is a key mechanism for controlling SPR transcription. nih.gov

DNA Methylation Inhibitors: The DNA methylation inhibitor 5'-aza-deoxycytidine can induce a significant increase in SPR levels. nih.gov This indicates that DNA methylation, a process typically associated with gene silencing, may play a role in repressing SPR gene expression in certain contexts. youtube.comnih.gov

AKR1C3 Gene: There is a demonstrated link between AKR1C3 levels and the epigenetic status of prostate cancer cells. Knockdown of AKR1C3 expression resulted in a significant reduction in the mRNA levels of a range of histone deacetylases (HDACs). nih.gov This suggests that AKR1C3 may be involved in regulating the enzymes that control the epigenetic landscape of the cell, potentially influencing the sensitivity of cancer cells to HDAC inhibitor therapies. nih.gov

AKR1B1 Gene: Aberrant DNA methylation of the AKR1B1 gene promoter has been identified as a potential biomarker in cancer. Studies have shown that the AKR1B1 promoter is hypermethylated in breast cancer tissues compared to normal tissues. nih.gov This hypermethylation, which is expected to lead to transcriptional silencing, could serve as a diagnostic marker for early breast cancer detection. nih.govnih.gov

Table 3: Summary of Epigenetic Regulation

Gene Epigenetic Modifier/Mechanism Effect on Gene Expression
SPR Histone Deacetylase (HDAC) Inhibitors (e.g., Valproic Acid) Upregulation nih.gov
SPR DNA Methylation Inhibitor (5'-aza-deoxycytidine) Upregulation nih.gov
AKR1C3 Linked to HDAC expression levels Knockdown of AKR1C3 reduces HDAC mRNA expression, suggesting an indirect regulatory role. nih.gov

Mechanistic Insights into Dehydrodeoxysepiapterin S Involvement in Biological Processes

Dehydrodeoxysepiapterin and the Regulation of Aromatic Amino Acid Hydroxylase Activity

The family of aromatic amino acid hydroxylases (AAAHs) consists of three key enzymes: Phenylalanine hydroxylase (PAH), Tyrosine hydroxylase (TH), and Tryptophan hydroxylase (TPH). nih.govwikipedia.orgwikipedia.org These enzymes are responsible for catalyzing the rate-limiting steps in the catabolism of phenylalanine and the synthesis of catecholamine and serotonin (B10506) neurotransmitters, respectively. nih.govhouptlab.orgsigmaaldrich.com A defining characteristic of these enzymes is their dependence on the cofactor tetrahydrobiopterin (B1682763) (BH4) to hydroxylate their respective aromatic amino acid substrates. nih.govsigmaaldrich.comwikipedia.org

This compound's role in regulating these enzymes is indirect and occurs through its position in the BH4 synthesis pathway. The availability of BH4 is a critical determinant of AAAH activity. researchgate.net Deficiencies in BH4, which can arise from mutations in the genes encoding the enzymes for its production and recycling, lead to impaired AAAH function. medlink.commedlineplus.govwikipedia.org This results in metabolic disorders such as phenylketonuria (a consequence of deficient PAH activity) and severe depletion of dopamine (B1211576) and serotonin (due to deficient TH and TPH activity). medlink.comwikipedia.org

The regulation of the AAAH enzymes is complex, involving allosteric activation by their substrates (notably PAH by phenylalanine) and feedback inhibition. nih.govnih.govuib.no For instance, PAH is allosterically activated by phenylalanine, a mechanism that involves a conformational change altering the interaction between its catalytic and regulatory domains. nih.gov TH activity is regulated by feedback inhibition from catecholamines like dopamine, which compete with BH4 for binding to the enzyme. sigmaaldrich.comuib.no TPH, the rate-limiting enzyme for serotonin synthesis, also requires BH4 for its function. wikipedia.orgresearchgate.net Therefore, the metabolic flux through pathways involving this compound is essential for maintaining the pool of BH4 necessary for the proper catalytic function and regulation of all three aromatic amino acid hydroxylases.

Table 1: Aromatic Amino Acid Hydroxylases and their Dependence on Tetrahydrobiopterin (BH4)

Enzyme Substrate Product Biological Role
Phenylalanine Hydroxylase (PAH) L-Phenylalanine L-Tyrosine Phenylalanine catabolism nih.govwikipedia.org
Tyrosine Hydroxylase (TH) L-Tyrosine L-DOPA Rate-limiting step in catecholamine synthesis wikipedia.orgsigmaaldrich.com

Interplay of this compound with Nitric Oxide Synthase Uncoupling Mechanisms

Nitric Oxide Synthase (NOS) enzymes are a family of proteins responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. nih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). medlink.comnih.gov A crucial requirement for the production of NO is the presence of the cofactor tetrahydrobiopterin (BH4). nih.govnih.gov BH4 plays a key role in the catalytic cycle of NOS, facilitating the transfer of electrons necessary to convert L-arginine to NO and L-citrulline. nih.govnih.gov

In situations where BH4 levels are insufficient, the NOS enzyme becomes "uncoupled". nih.govnih.gov During uncoupling, the flow of electrons within the enzyme is diverted from L-arginine to molecular oxygen, resulting in the production of superoxide (B77818) anions (O2•−) instead of NO. nih.gov This switch from a NO-producing to a superoxide-producing state has significant pathophysiological consequences, contributing to endothelial dysfunction and vascular disease states like atherosclerosis. nih.gov

This compound's involvement in this process is through its role as a precursor in the de novo or salvage pathways of BH4 synthesis. youtube.com The maintenance of adequate intracellular BH4 levels is essential for keeping NOS in a coupled state. researchgate.net Factors that lead to the oxidation of BH4 to its inactive form, dihydrobiopterin (BH2), can promote uncoupling. nih.gov The salvage pathway, which can regenerate BH4 from BH2 via the enzyme dihydrofolate reductase (DHFR), is critical for maintaining the BH4/BH2 ratio and thus preserving NOS function. nih.govresearchgate.net Consequently, the metabolic pathways that produce intermediates like this compound are fundamental to ensuring a sufficient BH4 supply to prevent NOS uncoupling and the associated production of damaging reactive oxygen species. nih.govelsevierpure.com

Table 2: Functional States of Nitric Oxide Synthase (NOS)

NOS State Cofactor (BH4) Level Primary Product Physiological Consequence
Coupled Sufficient Nitric Oxide (NO) Normal cell signaling, vasodilation nih.govmdpi.com

This compound's Influence on Cellular Redox Balance and Oxidative Stress Pathways

Cellular redox balance is the delicate equilibrium between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. Disruption of this balance in favor of ROS leads to oxidative stress, a condition implicated in numerous diseases. elsevierpure.com this compound influences this balance primarily through the BH4-NOS axis.

As detailed previously, a deficiency in BH4, which can stem from insufficient synthesis from precursors like this compound, leads to the uncoupling of NOS enzymes. nih.gov Uncoupled NOS becomes a significant source of superoxide, a potent ROS. nih.govnih.gov This increased production of superoxide contributes directly to the cellular oxidative burden. nih.gov

Increased ROS levels can trigger a cascade of cellular responses. For instance, superoxide can react with nitric oxide to form peroxynitrite, a highly reactive nitrogen species that can further deplete BH4 by oxidizing it, thus perpetuating a cycle of NOS uncoupling and oxidative stress. wikipedia.org Oxidative stress also activates specific signaling pathways, such as the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. ox.ac.uk NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. ox.ac.uk Studies in macrophages have shown that BH4 deficiency and the resulting lack of NO production from iNOS impairs the activation of the NRF2 pathway, reducing the induction of key antioxidant genes. ox.ac.uk This indicates that the BH4 pathway, and by extension its precursors, is not only linked to ROS production but also to the cell's ability to mount an effective antioxidant defense.

Role of this compound in Neurotransmitter Precursor Availability Mechanisms

This compound is fundamentally linked to the synthesis of monoamine neurotransmitters, including dopamine and serotonin, through its role in the BH4 biosynthetic pathway. medlink.comintd-online.orgnih.gov Tetrahydrobiopterin is an indispensable cofactor for both Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH). medlink.comnih.gov

Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the synthesis of dopamine and other catecholamines. wikipedia.orgsigmaaldrich.comnih.gov Similarly, tryptophan hydroxylase mediates the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial and rate-limiting step in the synthesis of serotonin. wikipedia.orgsigmaaldrich.com L-DOPA and 5-HTP are the direct precursors that are subsequently decarboxylated to form dopamine and serotonin, respectively. bio-techne.com

A deficiency in BH4 directly impairs the function of these hydroxylase enzymes, leading to a severe reduction in the production of these neurotransmitter precursors. medlink.commedlineplus.gov Inherited disorders affecting the genes involved in BH4 synthesis or recycling result in a profound deficiency of dopamine and serotonin, leading to severe neurological dysfunction. medlineplus.govintd-online.orgnih.gov The availability of this compound, as an intermediate in BH4 synthesis, is therefore a critical upstream factor that dictates the rate at which these essential neurotransmitter precursors can be generated. Studies have shown that sepiapterin (B94604), an immediate precursor to BH4 in the salvage pathway, can increase intracellular BH4 levels and enhance the activity of both TH and TPH, leading to increased production of L-DOPA and dopamine, as well as serotonin. nih.govresearchgate.net

Table 3: BH4-Dependent Neurotransmitter Synthesis

Enzyme Cofactor Amino Acid Substrate Precursor Product Final Neurotransmitter
Tyrosine Hydroxylase (TH) BH4 L-Tyrosine L-DOPA Dopamine wikipedia.orgnih.gov

Contribution to Immune Cell Signaling and Response Pathways

The pteridine (B1203161) pathway, which includes this compound, intersects with immune function primarily through the actions of tetrahydrobiopterin (BH4) and nitric oxide (NO). Pteridines such as neopterin (B1670844) are recognized as markers of immune system activation, with their levels increasing in response to inflammatory stimuli like interferon-gamma (IFN-γ). nih.govnih.gov

In the context of the immune response, one of the most important BH4-dependent enzymes is inducible nitric oxide synthase (iNOS). nih.gov iNOS is expressed in immune cells, particularly macrophages, upon activation by pro-inflammatory signals like lipopolysaccharide (LPS) and IFN-γ. nih.govox.ac.uk The NO produced by iNOS is a potent antimicrobial and immunomodulatory molecule. nih.gov

Similar to other NOS isoforms, iNOS requires BH4 for its catalytic activity. nih.govnih.gov A deficiency of BH4 in macrophages prevents iNOS from producing NO, even when the enzyme is fully expressed. nih.govox.ac.uk Instead, the uncoupled iNOS produces superoxide, contributing to oxidative stress rather than pathogen clearance. nih.gov Therefore, the biosynthetic pathways that provide BH4, involving intermediates like this compound, are essential for the proper functioning of innate immune cells like macrophages.

Furthermore, BH4-dependent NO production in macrophages has been shown to be a specific requirement for the activation of NRF2-dependent antioxidant responses during inflammatory activation. ox.ac.uk This suggests that the pteridine pathway not only contributes to the direct effector functions of immune cells (i.e., NO production) but also to the signaling pathways that regulate cellular redox homeostasis during an immune response.

Future Research Directions and Emerging Paradigms in Dehydrodeoxysepiapterin Studies

Discovery of Novel Dehydrodeoxysepiapterin-Dependent Enzymes and Pathways

While the canonical de novo pathway for BH4 synthesis from Guanosine (B1672433) Triphosphate (GTP) is well-established, involving GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR), recent research has illuminated the critical importance of alternative or "salvage" pathways. portlandpress.comnih.gov The precursor to this compound, 6-pyruvoyltetrahydropterin, stands at a crucial metabolic juncture. The future of this field lies in identifying and characterizing novel enzymes that act on this and related pteridine (B1203161) intermediates, particularly under conditions of metabolic stress or genetic impairment of the canonical pathway.

Research into Sepiapterin Reductase Deficiency (SRD), a disorder caused by mutations in the SPR gene, has been instrumental in revealing the physiological relevance of these alternative routes. mdpi.com In the absence of functional SPR, the metabolic flux is redirected through other enzymes. frontiersin.org Investigations have identified members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, such as Aldose Reductase (AR) and Carbonyl Reductase (CR), as key players in these alternative pathways. portlandpress.com These enzymes can convert intermediates into sepiapterin, which can then be reduced to 7,8-dihydrobiopterin (BH2) and subsequently to BH4 by dihydrofolate reductase (DHFR). portlandpress.comfrontiersin.org The discovery of these parallel pathways suggests a metabolic redundancy that ensures basal BH4 production. Future work will likely focus on identifying other tissue-specific reductases with activity towards pteridine intermediates like this compound and its derivatives, potentially uncovering new therapeutic targets.

Table 1: Key and Alternative Enzymes in the Metabolism of this compound and Related Pteridines
EnzymeEnzyme ClassRole in Pteridine MetabolismSignificance
6-Pyruvoyltetrahydropterin Synthase (PTPS)SynthaseCatalyzes the formation of 6-pyruvoyltetrahydropterin, the precursor to this compound. portlandpress.comA central enzyme in the canonical de novo BH4 synthesis pathway.
Sepiapterin Reductase (SPR)Oxidoreductase (SDR family)Catalyzes the two-step, NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin and then to BH4. nih.govThe final enzyme of the canonical pathway; its deficiency leads to SRD. mdpi.com
Aldose Reductase (AR)Oxidoreductase (AKR family)Can reduce 6-pyruvoyltetrahydropterin to intermediates that lead to sepiapterin formation in the absence of SPR. portlandpress.comPart of a key alternative/salvage pathway. portlandpress.com
Carbonyl Reductase (CR)Oxidoreductase (SDR family)Contributes to the conversion of 6-pyruvoyltetrahydropterin and the reduction of sepiapterin to 7,8-dihydrobiopterin. portlandpress.comfrontiersin.orgFunctions in parallel with AR in the alternative pathway.
Dihydrofolate Reductase (DHFR)OxidoreductaseReduces 7,8-dihydrobiopterin (BH2) to tetrahydrobiopterin (B1682763) (BH4). nih.govEssential for the final step of the salvage pathway and for recycling oxidized biopterins.

Advanced Systems Biology Approaches for this compound Metabolic Networks

Understanding the flow of metabolites through the complex, interconnected network of pteridine synthesis requires approaches that move beyond the study of single enzymes. Advanced systems biology offers a powerful framework for modeling the entire this compound metabolic network. ingentaconnect.com Genome-scale metabolic models (GEMs) are a cornerstone of this approach, providing a computational framework that integrates genomic, proteomic, and metabolomic data to simulate metabolic states. nih.govnih.gov

A future research paradigm involves the development of a comprehensive, multi-tissue GEM for human pteridine metabolism. Such a model would incorporate the kinetics of all known enzymes in the canonical and salvage pathways, their tissue-specific expression levels, and known regulatory interactions. By applying computational techniques like Flux Balance Analysis (FBA), researchers could:

Predict the metabolic flux through different branches of the pathway under various physiological and pathological conditions. plos.org

Quantify the contribution of salvage pathways in compensating for deficiencies in the canonical pathway, such as in SRD.

Identify metabolic bottlenecks and predict the accumulation of specific intermediates, like this compound or sepiapterin, which could serve as novel biomarkers. frontiersin.org

Simulate the effect of pharmacological interventions targeting specific enzymes in the network.

These in silico models, when validated with experimental data, will provide a holistic view of this compound metabolism, revealing emergent properties of the network that are not apparent from studying its individual components. nih.gov

Table 2: Application of Systems Biology Approaches to this compound Research
Systems Biology ApproachDescriptionPotential Application to this compound Network
Genome-Scale Metabolic Modeling (GEMs)A mathematical representation of all known metabolic reactions in an organism or cell type. nih.govCreate a comprehensive model of pteridine synthesis, including canonical and salvage pathways, to predict metabolic fluxes.
Flux Balance Analysis (FBA)A computational method to predict the flow of metabolites through a metabolic network at steady-state. nih.govSimulate how genetic defects (e.g., SR deficiency) or external stimuli (e.g., inflammation) alter the production and consumption of this compound.
Metabolomics and Isotope TracingHigh-throughput measurement of metabolites and tracing the path of labeled isotopes through metabolic pathways.Provide quantitative data on pteridine pool sizes and pathway fluxes to build and validate the GEMs.
Integration of 'Omics' DataCombining genomics, transcriptomics, proteomics, and metabolomics data within the model. tees.ac.ukUnderstand how changes in gene expression (e.g., cytokine-induced GCH1 upregulation) translate to changes in this compound metabolism.

Development of Innovative Tools for In Situ this compound Analysis

A major limitation in studying this compound and other pteridine intermediates is the difficulty of measuring their concentration and dynamics within living cells (in situ). Current methods, such as HPLC with fluorescence detection and capillary electrophoresis, are highly sensitive but typically require the extraction of metabolites from tissues or cells, losing spatial and real-time temporal information. nih.govnih.gov The intrinsic fluorescence of pteridine compounds presents a unique opportunity for the development of novel analytical tools. mdpi.com

Future research will focus on creating innovative tools for real-time, in situ analysis. A promising avenue is the development of genetically encoded biosensors. These could consist of a pteridine-binding protein domain fused to fluorescent proteins (e.g., GFP variants). The binding of this compound or a related metabolite would induce a conformational change, leading to a measurable change in fluorescence, for instance through Förster resonance energy transfer (FRET). Such biosensors would enable researchers to visualize the subcellular localization and concentration dynamics of pteridines in response to various stimuli in real-time.

Other emerging techniques include:

Advanced Mass Spectrometry Imaging (MSI): To map the spatial distribution of this compound and other pteridines within tissue sections at high resolution.

Fluorescence Correlation Spectroscopy (FCS): A technique that has been explored for analyzing pteridines in solution and could be adapted for cellular measurements to study molecular motion and concentration. researchgate.net

Novel Fluorescent Probes: The design of synthetic small-molecule probes whose fluorescence properties change specifically upon binding to this compound, allowing for direct imaging in cells. grantome.com

These tools will be transformative, providing unprecedented insight into the subcellular compartmentalization and regulation of pteridine metabolism.

Exploration of this compound's Role in Inter-Organelle Communication

Eukaryotic cells rely on a complex network of communication between organelles to coordinate metabolic activity, maintain homeostasis, and respond to stress. nih.gov This communication often occurs at membrane contact sites (MCSs) and involves the transfer of metabolites, lipids, and signaling ions. frontiersin.orgresearchgate.net While the enzymes of BH4 synthesis are largely considered cytosolic, the utilization of BH4 occurs in diverse subcellular locations, including the endoplasmic reticulum (by alkylglycerol monooxygenase) and various membranes where nitric oxide synthases are located. This spatial separation of synthesis and utilization raises questions about the potential role of pathway intermediates in localized metabolic channeling and inter-organelle communication.

An emerging paradigm is the investigation of whether the pteridine synthesis pathway is physically or functionally associated with specific organelles to ensure efficient cofactor delivery. The role of this compound in this context is completely unexplored. Future research could investigate:

Subcellular Localization of Pteridine Enzymes: High-resolution microscopy to determine if enzymes like PTPS and SPR, or the alternative reductases, are localized to specific subcellular microdomains, such as near the mitochondrial outer membrane or the ER.

Metabolite Channeling at MCSs: Exploring whether intermediates like this compound or its derivatives are shuttled between enzymes that may be tethered at MCSs, preventing their diffusion into the bulk cytosol and creating a localized metabolic pathway.

Pteridine Transport: Identifying potential transporters that might move this compound or other pteridines across organellar membranes, suggesting a more direct role in communicating metabolic status between compartments.

Investigating this compound as a potential signaling molecule or a channeled intermediate in inter-organelle communication represents a significant shift from viewing it solely as a transient species in a linear pathway.

Unraveling Complex Regulatory Loops Involving this compound

The regulation of the BH4 pathway is multifaceted, extending beyond the well-characterized feedback inhibition of GCH1 by BH4 and its modulation by phenylalanine via the GCH1 feedback regulatory protein (GFRP). mdpi.comnih.gov this compound, as an intermediate, has a concentration that is exquisitely sensitive to the activities of both upstream and downstream enzymes. This positions it at the center of potentially complex regulatory loops that fine-tune BH4 homeostasis.

Future research aims to unravel these intricate control mechanisms. A key area of investigation is the regulation of the downstream enzyme, sepiapterin reductase (SPR). Evidence suggests that SPR activity can be modulated by phosphorylation, indicating integration with cellular signaling cascades. nih.gov Furthermore, structural studies of SPR have revealed a binding site for N-acetyl serotonin (B10506), a derivative of the BH4-dependent neurotransmitter serotonin. embopress.orgrcsb.org This raises the tantalizing possibility of a product-mediated feedback inhibition loop, where high levels of indoleamines could downregulate the final step of BH4 synthesis.

Such a loop would have significant implications for the flux of this compound's precursor. If SPR is inhibited, the pathway could be shunted towards the alternative reductases (AR/CR), or intermediates could accumulate. These accumulated intermediates might exert their own, as-yet-undiscovered, allosteric regulatory effects on other enzymes in the network. Unraveling these complex, multi-layered feedback and feed-forward loops is a critical next step in understanding how cells maintain precise control over BH4 levels, where this compound acts as a key metabolic node.

Table 3: Known and Putative Regulatory Mechanisms in the Tetrahydrobiopterin Pathway
RegulatorTarget EnzymeMode of RegulationEffect on Pathway
Tetrahydrobiopterin (BH4)GTP Cyclohydrolase I (GCH1)Negative feedback (via GFRP). mdpi.comInhibits the first committed step of synthesis.
PhenylalanineGTP Cyclohydrolase I (GCH1)Allosteric activation (via GFRP). portlandpress.comStimulates BH4 synthesis when substrate is abundant.
Pro-inflammatory Cytokines (e.g., IFN-γ)GTP Cyclohydrolase I (GCH1)Upregulation of gene expression. nih.govIncreases BH4 production during immune response.
Ca2+/Calmodulin-dependent Kinase IISepiapterin Reductase (SPR)Phosphorylation. nih.govPotential modulation of the final synthesis step.
N-acetyl serotoninSepiapterin Reductase (SPR)Putative feedback inhibition. embopress.orgrcsb.orgPotential downregulation of BH4 synthesis by a downstream product.

Q & A

Q. How can researchers reconcile conflicting findings on this compound’s bioavailability in different model organisms?

  • Methodological Answer: Conduct cross-species pharmacokinetic studies with standardized dosing (mg/kg) and sampling intervals. Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Publish negative results and species-specific bioavailability coefficients in open-access databases to guide translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.